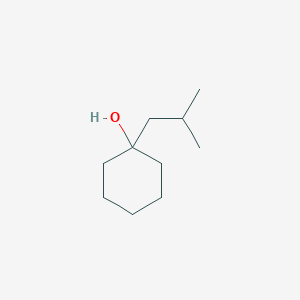
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv., also known as 1-methyl-4-(1-methylethenyl)cyclohexanol, is a derivative of cyclohexanol. This compound is characterized by the presence of a cyclohexane ring with a hydroxyl group (-OH) and a methyl(1-methylethyl) group attached to it. It is commonly used in various chemical processes and has significant applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. can be achieved through several methods. One common approach involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of acetic acid and cyclohexene . This method provides a novel route to yield cyclohexanol and ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process typically requires elevated temperatures and pressures to facilitate the hydrogenation reaction.
化学反应分析
Types of Reactions
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated cyclohexanol derivatives.
科学研究应用
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism by which cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.
相似化合物的比较
Similar Compounds
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: A stereoisomer with similar chemical properties.
Cyclohexanol, 1-methyl-4-(1-methylethylidene)-: Another derivative with distinct structural features.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: An acetate ester with different reactivity and applications.
Uniqueness
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv is unique due to its specific structural arrangement and the presence of the didehydro group
生物活性
Cyclohexanol, methyl(1-methylethyl)-, didehydro derivative, commonly referred to as 1-methyl-4-(1-methylethyl)cyclohexanol or p-Menth-1-ene, is an organic compound with significant biological activity. This compound belongs to the class of monoterpenes and is characterized by its unique chemical structure and properties. This article explores its biological activities, including antimicrobial, antioxidant effects, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 156.2652 g/mol
- CAS Registry Number : 21129-27-1
Biological Activities
1. Antimicrobial Activity
Cyclohexanol derivatives have been studied for their potential antimicrobial properties. Research indicates that these compounds can disrupt microbial cell membranes, leading to cell lysis and death. For instance, studies have demonstrated that essential oils containing cyclohexanol derivatives exhibit significant antibacterial activity against various pathogens.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/ml) |
|---|---|---|
| Staphylococcus aureus | 40 | 4 |
| Escherichia coli | 30 | 4 |
| Pseudomonas aeruginosa | Resistant | >128 |
The above table summarizes the antimicrobial effectiveness of cyclohexanol derivatives against selected bacterial strains. The maximum inhibition was observed against Staphylococcus aureus, indicating strong antibacterial properties .
2. Antioxidant Activity
Cyclohexanol derivatives also possess notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity of essential oils containing cyclohexanol has been attributed to their high content of monoterpenes.
The mechanism through which cyclohexanol derivatives exert their biological effects involves interaction with cellular components. They can alter membrane permeability and interfere with metabolic pathways in microorganisms. For example, the disruption of lipid bilayers in bacterial cells leads to increased permeability and eventual cell death .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various essential oils containing cyclohexanol derivatives using the disc diffusion method. The results indicated that the essential oil exhibited a significant inhibitory effect against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
Case Study 2: Antioxidant Potential
In another investigation, the antioxidant capacity of cyclohexanol derivatives was assessed using DPPH radical scavenging assays. The results demonstrated that these compounds effectively reduced DPPH radicals, showcasing their potential as natural antioxidants .
Research Applications
The biological activities of cyclohexanol derivatives suggest several applications in various fields:
- Pharmaceuticals : Potential development of new antimicrobial agents.
- Cosmetics : Use in formulations for skin protection due to antioxidant properties.
- Food Industry : Natural preservatives owing to their antimicrobial activity.
属性
CAS 编号 |
68366-16-5 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-9(2)8-10(11)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3 |
InChI 键 |
BJROFNGVAGISIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1(CCCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















